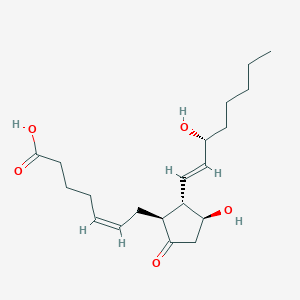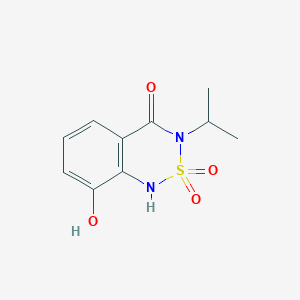
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves acylation, the Bischler-Napieralski reaction, reduction, and finally, salt formation with muriatic acid. The overall yield of this process has been reported to be 41.1% (Lin Xi, 2011).
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been characterized using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). Crystallography studies have provided detailed insights into the stereochemistry and crystal structure of this compound, revealing the spatial arrangement of its atoms and the configuration of its enantiomers (D. Mondeshka et al., 1992).
Chemical Reactions and Properties
Research into the chemical reactions of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has highlighted its potential as a precursor for various derivatives with biological activity. Its reactivity has been explored in the context of synthesizing anticonvulsant agents and understanding the structure-activity relationships of these compounds (R. Gitto et al., 2010).
Mechanism of Action
Target of Action
It is known that this compound is used as a starting material for the synthesis of more complex isoquinolines , which are a class of compounds known to interact with various biological targets.
Mode of Action
It is known that the compound can undergo lithiation, a process that involves the introduction of a lithium atom into a molecule . This process is often used in the synthesis of more complex molecules, suggesting that the compound may undergo similar transformations in biological systems.
Result of Action
One study suggests that a related compound has hypotensive effects in rats , suggesting that 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may have similar effects.
properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOWAGCIRTUYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945970 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
2328-12-3 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2328-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2328-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?
A1: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic analog of naturally occurring isoquinoline alkaloids. Its molecular formula is C11H16ClNO2.
Q2: What are the main biological activities reported for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives?
A2: Studies highlight the potential analgesic and anti-inflammatory properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Research indicates that this compound, in varying doses, exhibits these effects in animal models []. Additionally, derivatives within this family of compounds have demonstrated local anesthetic activity [].
Q3: Can you explain the structure-activity relationship (SAR) observed in 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives?
A3: Research suggests that modifications to the aryl group at the 1-position of the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold can significantly impact its toxicity and pharmacological activity. Notably, the presence of a 3′-bromo-4′-hydroxyphenyl substituent at this position led to a significant reduction in toxicity compared to the unsubstituted phenyl derivative []. This highlights the importance of structural modifications in fine-tuning the safety and efficacy profiles of these compounds.
Q4: What analytical techniques are commonly used to characterize and quantify 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives?
A4: Researchers commonly employ spectroscopic methods such as Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to elucidate the structure of these compounds. Additionally, Mass Spectrometry (MS) can be used for molecular weight determination and structural confirmation [, ]. These techniques provide valuable information about the compound's identity and purity.
Q5: What is the significance of chirality in 1-(α-Naphthylmethy)-2-methyl -6,7-dimethoxy -1,2,3,4-tetrahydroisoquinoline hydrochloride?
A5: Like many drug molecules, 1-(α-Naphthylmethy)-2-methyl -6,7-dimethoxy -1,2,3,4-tetrahydroisoquinoline hydrochloride exists as (+) and (-) enantiomers, each potentially exhibiting different pharmacological activities. High-performance liquid chromatography (HPLC) methods using chiral stationary phases have been developed to separate and quantify these enantiomers, enabling researchers to study their individual properties and potential applications [].
Q6: Are there natural sources of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?
A6: While primarily synthesized, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as heliamine, has been found in nature. It was isolated from the Mexican cereoid cactus Backebergia militaris [], demonstrating its presence in natural sources.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)







![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)



